1-(3-bromophenyl)-1H-pyrrole
CAS No.: 107302-22-7
VCID: VC20739788
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.

Description | What is 1-(3-Bromophenyl)-1H-pyrrole?1-(3-Bromophenyl)-1H-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds. It consists of a pyrrole ring substituted with a bromophenyl group at the 1-position. The presence of the bromine atom influences the chemical reactivity and biological properties of the compound. IUPAC Name: 1-(3-bromophenyl)pyrrole Synthesis of 1-(3-Bromophenyl)-1H-pyrrole1-(3-Bromophenyl)-1H-pyrrole can be synthesized through several methods, with one common approach involving the reaction of 3-bromobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product. Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity, potentially including purification steps like recrystallization or chromatography. Applications in Scientific Research1-(3-Bromophenyl)-1H-pyrrole serves as a precursor in synthesizing bioactive compounds and pharmaceuticals. Its structure allows for modifications that can lead to new drugs targeting various diseases. It is also an important building block in creating complex molecules through reactions like coupling reactions and cycloadditions. Additionally, it has applications in developing advanced materials, including polymers and conductive materials, due to its unique electronic properties. Data Table: Applications of 1-(3-Bromophenyl)-1H-pyrrole
Biological Activity1-(3-Bromophenyl)-1H-pyrrole has potential biological activities, particularly in medicinal chemistry and pharmacology. Its biological activity is attributed to its ability to interact with molecular targets, such as enzymes and receptors, functioning as an enzyme inhibitor or modulating receptor signaling pathways, which can lead to therapeutic effects in various diseases.
Comparative Analysis of Related Compounds
Safety Information
|
||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 107302-22-7 | ||||||||||||||||||||||||||||
Product Name | 1-(3-bromophenyl)-1H-pyrrole | ||||||||||||||||||||||||||||
Molecular Formula | C10H8BrN | ||||||||||||||||||||||||||||
Molecular Weight | 222.08 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | 1-(3-bromophenyl)pyrrole | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H | ||||||||||||||||||||||||||||
Standard InChIKey | LEUXOIBRUWVBGM-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
SMILES | C1=CN(C=C1)C2=CC(=CC=C2)Br | ||||||||||||||||||||||||||||
Canonical SMILES | C1=CN(C=C1)C2=CC(=CC=C2)Br | ||||||||||||||||||||||||||||
PubChem Compound | 642818 | ||||||||||||||||||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume